molecular formula C16H12ClFOS B15243337 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15243337
M. Wt: 306.8 g/mol
InChI Key: DYZHSYRYODFVAF-UHFFFAOYSA-N
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Description

4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-chloro-5-fluorophenyl group through a 3-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a thiobenzaldehyde derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Amines, thiols; reactions may require a base such as triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorobenzaldehyde
  • 3-Chloro-5-(4-fluorophenyl)picolinaldehyde
  • 3-Chloro-4-fluorophenyl isocyanate

Uniqueness

4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, such as the presence of both a thiobenzaldehyde and a 3-chloro-5-fluorophenyl group This combination imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

4-[3-(3-chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-1-3-12(10-20)4-2-11/h1-4,7-10H,5-6H2

InChI Key

DYZHSYRYODFVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)C=S

Origin of Product

United States

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